

4-Methylindolin-2-one literature review and background

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylindolin-2-one

Cat. No.: B082626

[Get Quote](#)

An In-depth Technical Guide on **4-Methylindolin-2-one**

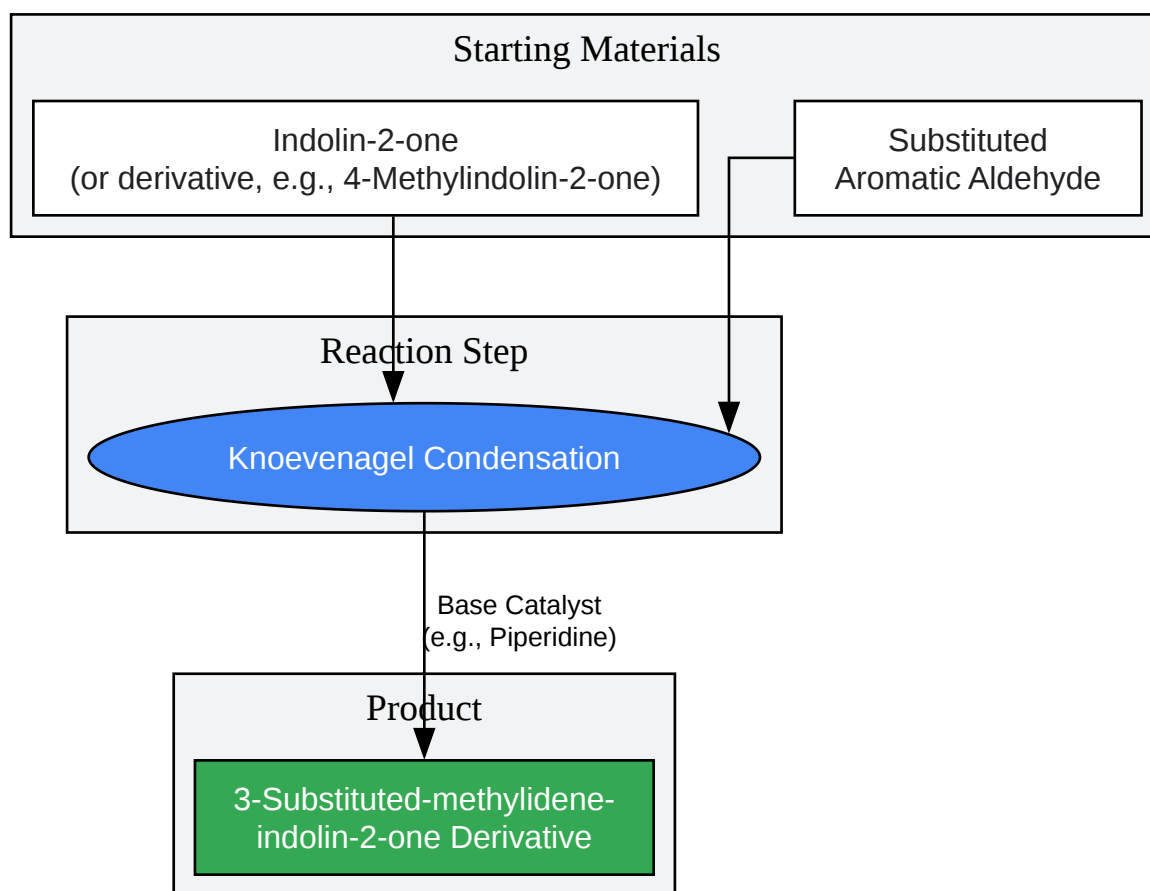
Introduction

The indolin-2-one, or oxindole, scaffold is a privileged bicyclic aromatic heterocyclic organic compound that has garnered significant attention from academic and industrial researchers.[1] Its versatile structure serves as a crucial building block for a plethora of molecular targets, leading to the discovery of numerous drug leads.[1] Indolin-2-one derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties, making them highly important for drug discovery and development.[2] Specifically, modifications at various positions of the indolin-2-one core, such as the introduction of a methyl group at the 4-position, can significantly influence the molecule's pharmacological profile. This document provides a comprehensive technical review of **4-methylindolin-2-one** and its related derivatives, focusing on synthesis, biological activities, and therapeutic potential, with detailed data, experimental protocols, and pathway visualizations for researchers, scientists, and drug development professionals.

Synthesis of Indolin-2-one Derivatives

The synthesis of substituted indolin-2-one derivatives often involves multi-step approaches. A common and effective method is the Knoevenagel condensation of an appropriate oxindole with a substituted aromatic aldehyde.[3] Other synthetic routes may involve intramolecular aminolactonization or condensation reactions with various reagents like isatin.[4][5]

Below is a generalized workflow for the synthesis of 3-substituted indolin-2-one derivatives.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for Knoevenagel condensation.

Biological Activity and Therapeutic Potential

Derivatives of the indolin-2-one scaffold have been extensively investigated for a wide array of therapeutic applications, primarily in oncology and anti-inflammatory research.

Anticancer Activity

Indolin-2-ones are potent inhibitors of various protein kinases involved in cancer progression, such as receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and p21-activated kinase 4 (PAK4).^[6]

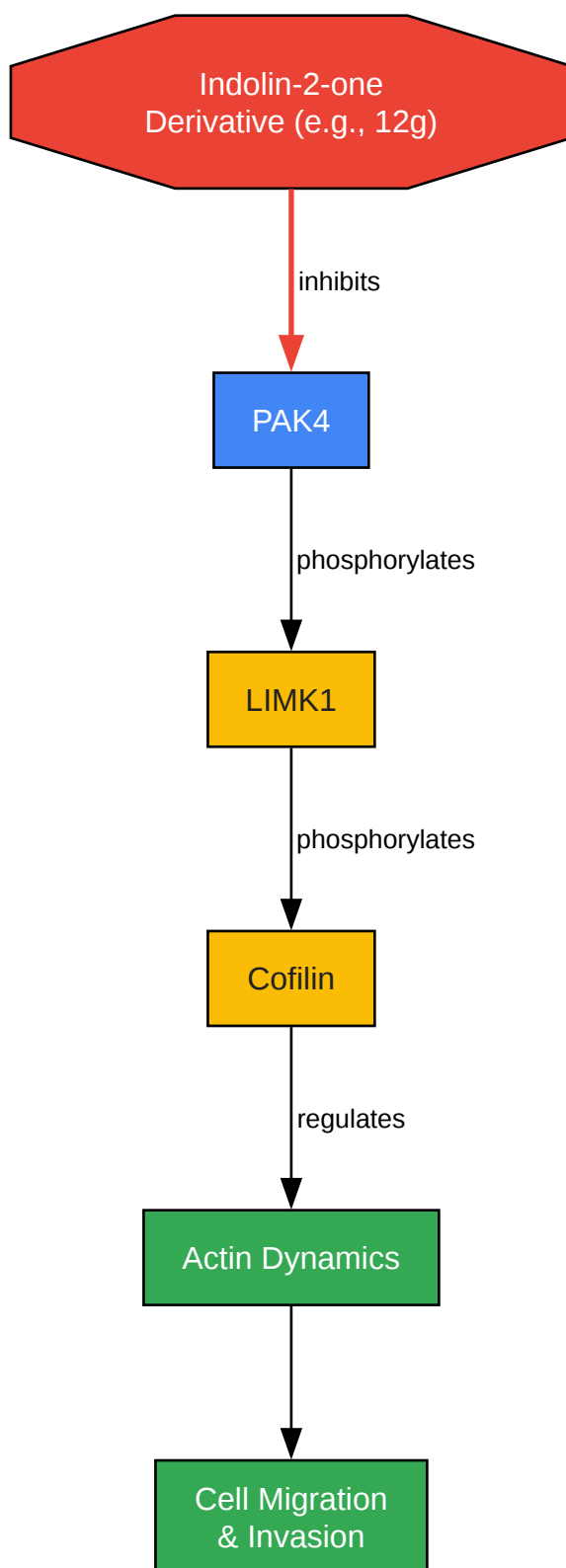
- **Receptor Tyrosine Kinase (RTK) Inhibition:** Many indolin-2-one derivatives act as inhibitors of RTKs like Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), which are crucial for tumor angiogenesis.[6][7] Sunitinib, an FDA-approved drug for renal cell carcinoma, features the indolin-2-one core and functions as a multi-RTK inhibitor.[6]
- **PAK4 Inhibition:** A series of substituted indolin-2-one derivatives were designed as potent inhibitors of p21-activated kinase 4 (PAK4).[8] Compound 12g from this series not only showed potent PAK4 inhibition but also exhibited high antiproliferative activity against A549 lung cancer cells, inducing G2/M phase cell cycle arrest and inhibiting cell migration and invasion.[8]
- **CDK and EGFR Inhibition:** Certain indolinone-based molecules have demonstrated dual inhibitory activity against CDKs (CDK-2, CDK-4) and angiokinases (VEGFR-2, EGFR).[7] This multi-targeted approach can disrupt cell cycle regulation and angiogenesis simultaneously.[7]

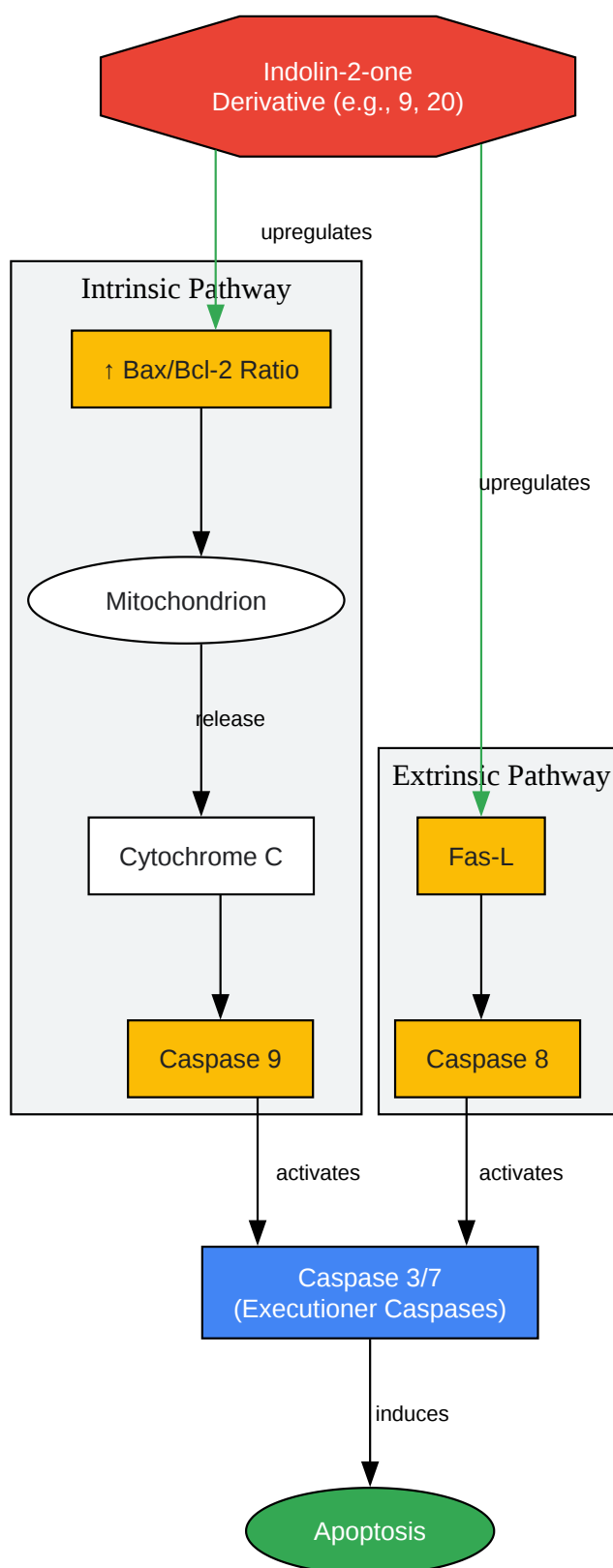
Compound ID	Target Cell Line	IC ₅₀ (μM)	Reference
4d (m-aminobenzylidene)	MCF-7 (Breast Cancer)	18.42 ± 0.45	[2]
14g (chloropyrrole)	KB (Oral Epithelial)	0.67	[6]
14g (chloropyrrole)	K111 (Melanoma)	1.19	[6]
14i (chloropyrrole)	A549 (Lung Cancer)	0.32	[6]
9 (quinazoline)	HepG-2 (Liver Cancer)	2.53	
20 (quinazoline)	HepG-2 (Liver Cancer)	3.11	[7]
12g (PAK4 inhibitor)	A549 (Lung Cancer)	0.83	

Compound ID	Target Kinase	IC ₅₀ (nM)	Reference
11b	PAK4	22	[8]
12d	PAK4	16	[8]
12g	PAK4	27	[8]
9	CDK-2	9.39	[7]
9	VEGFR-2	56.74	[7]
20	EGFR	15.34	[7]
20	VEGFR-2	11.62	[7]

Signaling Pathway Modulation

Indolin-2-one derivatives exert their anticancer effects by modulating key signaling pathways. Inhibition of kinases like PAK4 or VEGFR disrupts downstream signaling cascades that control cell proliferation, survival, and motility.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual activity of indolin-2-ones containing an arylidene motif: DNA and BSA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and solid-state characterisation of 4-substituted methyldene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One [mdpi.com]
- 5. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Methyldindolin-2-one literature review and background]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082626#4-methyldindolin-2-one-literature-review-and-background]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com